tris(2-phenylphenyl) phosphite
CAS No.: 2752-19-4
Cat. No.: VC3893746
Molecular Formula: C36H27O3P
Molecular Weight: 538.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2752-19-4 |
|---|---|
| Molecular Formula | C36H27O3P |
| Molecular Weight | 538.6 g/mol |
| IUPAC Name | tris(2-phenylphenyl) phosphite |
| Standard InChI | InChI=1S/C36H27O3P/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37-40(38-35-26-14-11-23-32(35)29-18-6-2-7-19-29)39-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H |
| Standard InChI Key | DAZUWKNHFLGZSN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2OP(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2OP(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Features
Tris(2-phenylphenyl) phosphite belongs to the aryl phosphite family, distinguished by its three aromatic substituents. Its molecular formula is , with a molecular weight of 554.6 g/mol . The compound’s structure consists of a phosphorus center linked to three o-biphenylyl groups via oxygen atoms, creating a sterically hindered configuration that enhances thermal stability and resistance to hydrolysis compared to aliphatic phosphites .
The ortho-substituted biphenyl moieties impose significant steric constraints, which influence both the compound’s reactivity and its efficacy as a stabilizer in polymer systems. This structural feature is shared with TNPP, where bulky nonylphenyl groups confer hydrolytic stability, enabling applications in synthetic rubber and plastic industries .
Synthesis and Industrial Production
Reaction Mechanism and Optimization
While no direct synthesis protocol for tris(2-phenylphenyl) phosphite is documented, its production likely mirrors the established methods for TNPP. The general synthesis of aryl phosphites involves the reaction of phosphorus trichloride () with a phenolic compound under controlled conditions . For TNPP, excess nonylphenol (6–15 wt%) is reacted with , followed by thin-film distillation to remove unreacted phenol and reduce chloride residues .
Adapting this methodology, tris(2-phenylphenyl) phosphite could be synthesized via:
Key parameters include:
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Excess phenol: Ensures complete conversion of , minimizing residual chloride (<20 ppm) .
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Distillation: Thin-film evaporation at 198–202°C under vacuum (0.1–0.15 mm Hg) removes excess phenol, yielding a product with <0.5% free phenol and acid numbers ≤0.01 .
Industrial Challenges
The steric bulk of 2-phenylphenol may slow reaction kinetics compared to nonylphenol, necessitating prolonged reaction times or elevated temperatures. Furthermore, the higher melting point of 2-phenylphenol (≈100°C vs. ≈20°C for nonylphenol) could complicate mixing and HCl off-gassing during synthesis.
Functional Applications and Performance
Polymer Stabilization
Aryl phosphites like TNPP are widely used as secondary antioxidants in polymers, scavenging hydroperoxides and preventing chain degradation . Tris(2-phenylphenyl) phosphite’s bulky substituents likely enhance its hydrolytic stability, making it suitable for aqueous latex systems (e.g., synthetic rubber) where TNPP is commonly applied .
Table 1: Comparative Properties of Aryl Phosphites
*Stability assessed via pH retention in aqueous emulsion .
Synergistic Effects
Phosphites often synergize with primary antioxidants (e.g., hindered phenols). For instance, TNPP combined with Irganox 1010 improves oxidative stability in polypropylene by 40% . Tris(2-phenylphenyl) phosphite may exhibit similar synergies, though empirical data are lacking.
Toxicological and Environmental Considerations
Cellular Toxicity Mechanisms
While tris(2-phenylphenyl) phosphite’s toxicity remains unstudied, structural analogs like TNPP and tris(2-chloroisopropyl) phosphate (TCPP) induce apoptosis in renal cells via reactive oxygen species (ROS) generation and ERK/CEBPA signaling inhibition . Key findings from TCPP/TNPP studies include:
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ROS elevation: TNPP (0.1 mM) increased ROS in HEK293T cells by 300%, triggering mitochondrial apoptosis .
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Gene regulation: TNPP downregulated long non-coding RNA CYTOR, impairing cytoskeletal regulation .
These mechanisms suggest tris(2-phenylphenyl) phosphite could pose similar risks, though its lower chloride content may reduce cytotoxicity compared to chlorinated analogs.
Environmental Persistence
The biphenyl groups in tris(2-phenylphenyl) phosphite may enhance environmental persistence due to aromatic ring stability. TNPP, for example, exhibits half-lives >60 days in soil, with bioaccumulation factors (BCF) of 1,200 in aquatic organisms . Regulatory thresholds for structurally similar compounds should guide risk assessments until compound-specific data emerge.
Research Gaps and Future Directions
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Synthetic Optimization: Develop protocols for tris(2-phenylphenyl) phosphite that address challenges posed by phenolic reactant physical properties.
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Application Testing: Evaluate stabilization efficacy in polyolefins, polyesters, and elastomers under thermal/UV stress.
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Toxicokinetics: Assess absorption, distribution, and metabolism in mammalian models, focusing on renal and hepatic endpoints.
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Environmental Monitoring: Detect and quantify the compound in industrial effluents and biological samples using LC-MS/MS.
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